8-Methoxyquinoline-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxyquinoline-4-carbaldehyde is an organic compound with the molecular formula C11H9NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Methoxyquinoline-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 8-methoxyquinoline with a formylating agent such as Vilsmeier-Haack reagent (a combination of DMF and POCl3). The reaction typically occurs under mild conditions and yields the desired aldehyde .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxyquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Condensation Reactions: It reacts with amines to form Schiff bases, which are valuable intermediates in organic synthesis.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Substitution Reactions: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Condensation: Reactions with primary amines typically occur in the presence of a catalyst like acetic acid.
Major Products:
Schiff Bases: Formed through condensation with amines.
Carboxylic Acids: Resulting from oxidation of the aldehyde group.
Alcohols: Produced by reduction of the aldehyde group.
Scientific Research Applications
8-Methoxyquinoline-4-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Methoxyquinoline-4-carbaldehyde largely depends on its derivatives and the specific application. For instance, Schiff bases derived from this compound can act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. The aldehyde group can also form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects .
Comparison with Similar Compounds
- 8-Hydroxyquinoline-4-carbaldehyde
- 2-Chloroquinoline-3-carbaldehyde
- 8-Methoxyquinoline-2-carbaldehyde
Comparison: 8-Methoxyquinoline-4-carbaldehyde is unique due to its methoxy group at the 8-position, which can influence its reactivity and the types of derivatives it can form. Compared to 8-Hydroxyquinoline-4-carbaldehyde, the methoxy group is less reactive but provides different solubility and stability properties. The position of the aldehyde group also affects the compound’s reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
8-methoxyquinoline-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-10-4-2-3-9-8(7-13)5-6-12-11(9)10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPDVGSICZEUHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(C=CN=C21)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.